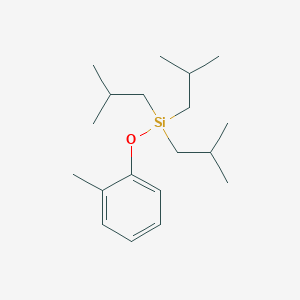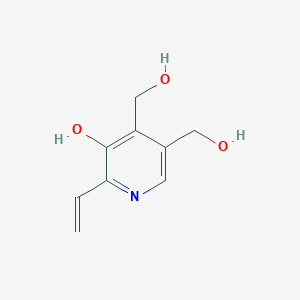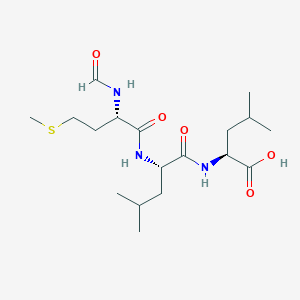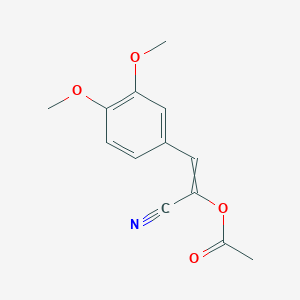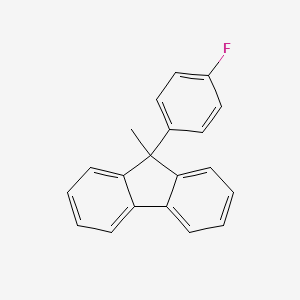![molecular formula C16H22O3S B14609646 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol CAS No. 59482-67-6](/img/structure/B14609646.png)
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It features a benzenesulfonyl group attached to a cyclohexene ring, which is further substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with molecular targets through its benzenesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: This compound features a similar benzenesulfonyl group but with different substituents, leading to distinct chemical properties.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and are studied for their biological activities.
Uniqueness
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
59482-67-6 |
|---|---|
Fórmula molecular |
C16H22O3S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonylmethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3S/c1-12-14(16(2,3)10-9-15(12)17)11-20(18,19)13-7-5-4-6-8-13/h4-8,15,17H,9-11H2,1-3H3 |
Clave InChI |
YAMPQTBRJXYNFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1O)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)

